ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C25H26N4O6S2 and its molecular weight is 542.63. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
Ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features a thieno[2,3-c]pyridine core, which is known for its pharmacological significance. The presence of a sulfamoyl group and a carbamoyl moiety enhances its potential as a bioactive compound.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₄O₄S
- Molecular Weight: 378.43 g/mol
Structural Characteristics
The compound is characterized by:
- A thieno[2,3-c]pyridine scaffold.
- A carbamoyl group at the 3-position.
- A sulfamoyl benzamide substituent at the 2-position.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Pathways:
- The sulfamoyl group may interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity. This is similar to other sulfamoyl derivatives that have shown inhibitory effects on enzymes such as carbonic anhydrase and certain proteases.
-
Antimicrobial Properties:
- Compounds with similar structures have exhibited antimicrobial activity against various pathogens. The thieno[2,3-c]pyridine framework is often associated with antibacterial and antifungal properties.
-
Anti-inflammatory Effects:
- Research indicates that derivatives of thieno[2,3-c]pyridine can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
-
Anticancer Activity:
- A study explored the anticancer potential of thieno[2,3-c]pyridine derivatives, demonstrating that modifications at specific positions led to increased cytotoxicity against cancer cell lines (e.g., MCF-7 and HeLa). Ethyl 3-carbamoyl derivatives showed promising results in reducing cell viability through apoptosis induction.
-
Antidiabetic Effects:
- Another investigation reported that compounds with similar structural motifs improved glucose uptake in insulin-resistant cells, suggesting a potential role in diabetes management.
-
Neuroprotective Properties:
- Research has indicated that thieno[2,3-c]pyridine derivatives possess neuroprotective effects in models of neurodegeneration, likely due to their ability to inhibit oxidative stress pathways.
Data Summary Table
Study Focus | Compound Tested | Key Findings |
---|---|---|
Anticancer Activity | Thieno[2,3-c]pyridine Derivatives | Induced apoptosis in cancer cell lines |
Antidiabetic Effects | Ethyl 3-Carbamoyl Derivatives | Increased glucose uptake in insulin-resistant cells |
Neuroprotection | Thieno[2,3-c]pyridine Derivatives | Inhibited oxidative stress in neurodegenerative models |
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S2/c1-3-35-25(32)29-14-13-19-20(15-29)36-24(21(19)22(26)30)27-23(31)16-9-11-18(12-10-16)37(33,34)28(2)17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H2,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPVTZXFUOJXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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